molecular formula C8H5BrClNS B2889339 6-Bromo-4-chloro-2-methylbenzo[d]thiazole CAS No. 1427363-00-5

6-Bromo-4-chloro-2-methylbenzo[d]thiazole

Cat. No. B2889339
CAS RN: 1427363-00-5
M. Wt: 262.55
InChI Key: BHBTYRGSMHBCSR-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-methylbenzo[d]thiazole is a chemical compound with the CAS Number: 1427363-00-5 . It has a molecular weight of 262.56 and its IUPAC name is 6-bromo-4-chloro-2-methylbenzo[d]thiazole . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 6-Bromo-4-chloro-2-methylbenzo[d]thiazole is 1S/C8H5BrClNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 . This code provides a specific text string representation for the molecular structure.


Physical And Chemical Properties Analysis

6-Bromo-4-chloro-2-methylbenzo[d]thiazole is a solid at room temperature . It has a molecular weight of 262.55 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

Anticancer Activity Evaluation

A study by Yurttaş et al. (2014) synthesized novel thiazole-(benz)azole derivatives to investigate their anticancer activity against A549 and C6 tumor cell lines. The research highlighted the significant anticancer activity of compounds carrying 5-chloro and 5-methylbenzimidazole groups, demonstrating their potential to direct tumor cells towards the apoptotic pathway, a precondition for anticancer action (Yurttaş et al., 2014).

Environmental Impact of Brominated Disinfection Byproducts

In the context of environmental science, Zhai and Zhang (2011) explored the formation and decomposition of new and unknown polar brominated disinfection byproducts (Br-DBPs) during chlorination. The study utilized a precursor ion scan combined with ultra-performance liquid chromatography/electrospray ionization-triple quadrupole mass spectrometry for the selective detection and identification of polar Br-DBPs. This work revealed various polar aromatic and unsaturated aliphatic Br-DBPs, shedding light on the complexity of water treatment processes (Zhai & Zhang, 2011).

Salt and Co-crystal Formation

Jin et al. (2012) focused on the non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives, leading to the formation of anhydrous and hydrated multicomponent organic acid–base adducts. This study contributes to the understanding of molecular binding and co-crystal formation, which has implications for drug design and material science (Jin et al., 2012).

Antihypertensive α-Blocking Agents

Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate, evaluating their antihypertensive α-blocking activity. This research provides valuable insights into the development of new therapeutic agents with low toxicity and potential application in managing hypertension (Abdel-Wahab et al., 2008).

Corrosion Inhibition

Kaya et al. (2016) conducted a study on the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against corrosion of iron. Using density functional theory (DFT) calculations and molecular dynamics simulations, they predicted the inhibition performances, which correlated well with experimental results. This research has implications for the development of more effective corrosion inhibitors (Kaya et al., 2016).

Mechanism of Action

While the specific mechanism of action for 6-Bromo-4-chloro-2-methylbenzo[d]thiazole is not mentioned in the available resources, it’s worth noting that benzothiazole derivatives have been found to have high binding affinity to β-amyloid fibrils , which are associated with Alzheimer’s disease.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

6-bromo-4-chloro-2-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBTYRGSMHBCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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